4,6-Dichloropyridin-3-amine hydrochloride 4,6-Dichloropyridin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13346721
InChI: InChI=1S/C5H4Cl2N2.ClH/c6-3-1-5(7)9-2-4(3)8;/h1-2H,8H2;1H
SMILES: C1=C(C(=CN=C1Cl)N)Cl.Cl
Molecular Formula: C5H5Cl3N2
Molecular Weight: 199.46 g/mol

4,6-Dichloropyridin-3-amine hydrochloride

CAS No.:

Cat. No.: VC13346721

Molecular Formula: C5H5Cl3N2

Molecular Weight: 199.46 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloropyridin-3-amine hydrochloride -

Specification

Molecular Formula C5H5Cl3N2
Molecular Weight 199.46 g/mol
IUPAC Name 4,6-dichloropyridin-3-amine;hydrochloride
Standard InChI InChI=1S/C5H4Cl2N2.ClH/c6-3-1-5(7)9-2-4(3)8;/h1-2H,8H2;1H
Standard InChI Key CDCQIFAYYUSQMY-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1Cl)N)Cl.Cl
Canonical SMILES C1=C(C(=CN=C1Cl)N)Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s structure consists of a pyridine ring with chlorine atoms at positions 4 and 6, an amine group at position 3, and a hydrochloride counterion. This configuration enhances electrophilicity at the 2- and 5-positions, making it amenable to nucleophilic substitution reactions . Key physicochemical data are summarized below:

PropertyValue
CAS Number1197237-02-7
Molecular FormulaC5H5Cl3N2\text{C}_5\text{H}_5\text{Cl}_3\text{N}_2
Molecular Weight199.46 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

The absence of reported melting/boiling points and density in literature highlights gaps in thermodynamic characterization, likely due to its primary use as an intermediate rather than a standalone compound.

Spectroscopic Features

While specific spectral data (e.g., NMR, IR) are unavailable in public sources, analogous chloropyridines exhibit characteristic signals:

  • 1H^1\text{H}-NMR: Aromatic protons resonate between 7.5–8.5 ppm, with splitting patterns indicative of adjacent chlorine substituents.

  • 13C^{13}\text{C}-NMR: Carbons adjacent to chlorine atoms typically appear downfield (≥140 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via sequential chlorination and amination of pyridine precursors. A representative method involves:

  • Chlorination: Treatment of 3-aminopyridine with chlorine gas or PCl5\text{PCl}_5 under controlled conditions to introduce chlorine at positions 4 and 6.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt .

A modified approach from Subramanyam et al. employs sodium hydride (NaH\text{NaH}) in dimethylformamide (DMF) to facilitate amine displacement on dichlorinated heterocycles (e.g., 5,7-dichloropyrazolo[1,5-a]pyrimidine), a strategy adaptable to 4,6-dichloropyridin-3-amine synthesis.

Industrial Manufacturing

Industrial protocols prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance reaction control and yield compared to batch processes.

  • Automated Purification: Chromatography or crystallization minimizes by-products .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s reactivity enables synthesis of bioactive molecules:

  • Antimicrobial Agents: Derivatives with modified amine groups show activity against Mycobacterium tuberculosis in ATP synthase inhibition assays .

  • Kinase Inhibitors: Chloropyridines are precursors to kinase-targeting drugs, leveraging halogen bonding for target engagement .

Agrochemical Development

As a key intermediate in herbicide synthesis, it contributes to:

  • Chloracetanilide Herbicides: Structural analogs disrupt plant cell division, offering broad-spectrum weed control .

  • Pesticide Metabolites: Degradation products of chlorinated pesticides often retain the core chloropyridine structure .

Material Science

  • Coordination Polymers: Chlorine and amine groups act as ligands for transition metals, forming polymers with catalytic or sensing applications .

  • Flame Retardants: Chlorinated aromatics enhance thermal stability in polymeric materials .

Comparison with Structural Analogs

Chloropyridines vs. Methoxypyridines

Feature4,6-Dichloropyridin-3-amine4,6-Dimethoxypyridin-3-amine
ElectrophilicityHigh (Cl withdrawal)Moderate (OCH3_3 donation)
SolubilityLow (hydrochloride improves)High in polar solvents
ApplicationsAgrochemicals, pharmaPharma, organic synthesis

Chlorine’s electron-withdrawing nature enhances reactivity toward nucleophiles, whereas methoxy groups improve solubility but reduce electrophilicity .

Future Research Directions

Synthetic Chemistry

  • Catalytic Amination: Develop palladium or copper catalysts for regioselective amination under milder conditions.

  • Green Chemistry: Explore solvent-free or aqueous-phase synthesis to reduce environmental impact .

Biological Evaluation

  • Target Identification: Screen compound libraries for activity against neglected tropical diseases.

  • Toxicokinetics: Investigate absorption, distribution, and metabolism in mammalian models.

Advanced Materials

  • MOF Synthesis: Utilize the compound as a linker in metal-organic frameworks (MOFs) for gas storage or catalysis .

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